molecular formula C18H24O2 B170435 Estradiol CAS No. 141290-02-0

Estradiol

Cat. No. B170435
M. Wt: 272.4 g/mol
InChI Key: VOXZDWNPVJITMN-ZBRFXRBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol is a form of estrogen, a female sex hormone that regulates many processes in the body. It is available as an oral tablet, a topical gel or patch, vaginal cream, or as an injection. Estradiol is used to treat menopause symptoms such as hot flashes and vaginal changes, and to prevent osteoporosis (bone loss) in menopausal women. Estradiol is also used to treat low estrogen levels in women with ovarian failure. It is also indicated to treat certain types of breast cancer and prostate cancer .


Synthesis Analysis

Estradiol is produced in the body from cholesterol through a series of reactions and intermediates. The major pathway involves the formation of androstenedione, which is then converted by aromatase into estrone and is subsequently converted into estradiol . A detailed kinetic model of estrogen metabolism in the liver has been proposed .


Molecular Structure Analysis

Estradiol has the molecular formula C18H24O2 and a molecular weight of 272.38 . Compared to the molecular structure of estriol, the molecular structure of estradiol is missing one oxygen-hydrogen or OH group .


Chemical Reactions Analysis

Estradiol can be detected in complex matrices such as human serum or plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . Derivatization agents for LC/MS have been developed for improved detection of estradiol .

Scientific Research Applications

Neuroprotective Actions

  • Estradiol in Brain Injury and Neurodegeneration

    Estradiol exhibits significant neuroprotective properties. It is shown to protect against brain injury, neurodegeneration, and cognitive decline, particularly through the activation of estrogen receptor alpha (ERα) rather than ERβ (Dubal et al., 2001). Studies in animal models demonstrate that estradiol reduces brain injury induced by ischemia, suggesting its potential as a protective agent in neurodegenerative diseases (Wise & Dubal, 2000).

  • Estradiol and Cognitive Function

    Estradiol enhances cognitive functions, such as learning and memory, and modulates synaptic plasticity in the hippocampus. This includes its role in promoting dendritic spine formation and modulating neurotransmitter systems, potentially influencing behaviors linked to cognition and mood (Velázquez-Zamora et al., 2012).

Physiological Effects

  • Influence on Body Composition and Bioenergetics

    Estradiol plays a crucial role in regulating body composition and bioenergetics. Its disruption can lead to increased fat accumulation, especially in the abdominal area, highlighting its significance in metabolic functions (Van Pelt, Gavin, & Kohrt, 2015).

  • Other Physiological Impacts

    Estradiol's influence extends to various body systems, affecting the skin, blood vessels, bone, muscle, and more. Alterations in estradiol levels have been implicated in conditions like coronary artery disease, stroke, and breast cancer (Rosner et al., 2013).

Safety And Hazards

Estradiol may increase your risk of developing uterine cancer. Report any unusual vaginal bleeding right away. Using this medicine can increase your risk of blood clots, stroke, or heart attack, or cancer of the breast, uterus, or ovaries . It is also advised to avoid contact with skin, eyes, and clothing .

Future Directions

The use of estradiol is very important and should be used exactly as directed by a doctor. Do not use more of it, do not use it more often, and do not use it for a longer time than your doctor ordered . Sometimes a switch to oral estrogens may be required for added benefits or for higher doses .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Record name estradiol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estradiol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020573
Record name 17beta-Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White powder.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/837
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

445.9±45.0
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Estrogen is found in the the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues. The main source of estrogen in adult women during the reproductive period of life is the ovarian follicle, which secretes 70 to 500 mcg of estradiol each day. After menopause, however, the majority of endogenous estrogen is produced by transformation of androstenedione (which is secreted by the adrenal cortex) to estrone in the peripheral tissues. Both estrone and its sulphate conjugated form, estrone sulphate, represent the most abundant estrogens found in postmenopausal women. Estradiol, however, is considerably more potent than estrone and estriol at the estrogen receptor (ER). As a result, the higher estrone concentration in postmenopausal population, can cause various undesirable effects. These effects may include hot flashes, chills, vaginal dryness, mood swings, irregular menstruation, and chills, in addition to sleep problems. Estradiol workings by binding to subtypes of the estrogen receptor: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It also exerts potent agonism of G Protein-coupled estrogen receptor (GPER), which is recognized an important regulator of this drug's rapid effects. Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of of messenger RNA. This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell. Agonism of estrogen receptors increases pro-estrogenic effects, leading to the relief of vasomotor and urogenital symptoms of a postmenopausal or low estradiol state., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Estradiol

Color/Form

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder

CAS RN

17916-67-5, 50-28-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17916-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name estradiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17beta-Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TI98Z838E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/837
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

178.5 °C, 178-179 °C
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/837
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol
Reactant of Route 2
Estradiol
Reactant of Route 3
Estradiol
Reactant of Route 4
Estradiol
Reactant of Route 5
Estradiol
Reactant of Route 6
Estradiol

Citations

For This Compound
1,490,000
Citations
MM McCarthy - Physiological reviews, 2008 - journals.physiology.org
… by estradiol include the following: 1) apoptosis, with estradiol preventing it in some regions but promoting it in others; 2) synaptogenesis, again estradiol … Estradiol also impacts cellular …
Number of citations: 968 journals.physiology.org
LM Garcia-Segura, I Azcoitia, LL DonCarlos - Progress in neurobiology, 2001 - Elsevier
This review highlights recent evidence from clinical and basic science studies supporting a role for estrogen in neuroprotection. Accumulated clinical evidence suggests that estrogen …
Number of citations: 207 www.sciencedirect.com
A Vermeulen, JM Kaufman, S Goemaere… - The aging …, 2002 - Taylor & Francis
… of estradiol do not necessarily reflect tissue-level activity as peripherally formed estradiol is … Both estradiol and bioavailable estradiol were significantly correlated with total fat mass (r = …
Number of citations: 585 www.tandfonline.com
EG Salole - Analytical profiles of drug substances, 1986 - Elsevier
Publisher Summary This chapter discusses estradiol. Estradiol is the most potent estrogenic hormone, secreted in normal pre-menopausal women mainly by the ovaries. The chapter …
Number of citations: 59 www.sciencedirect.com
VN Luine - Hormones and behavior, 2014 - Elsevier
… A historical perspective on estradiol's enhancement of … Newer studies showing rapid effects of estradiol on … Recent demonstrations of intra-neuronal estradiol synthesis and possible …
Number of citations: 452 www.sciencedirect.com
PC Butera - Physiology & behavior, 2010 - Elsevier
… estradiol withdrawal and replacement on food intake and body weight, and the neurobiological mechanisms by which estradiol … from this research views estradiol as an indirect control …
Number of citations: 276 www.sciencedirect.com
M Schulster, AM Bernie, R Ramasamy - Asian journal of andrology, 2016 - ncbi.nlm.nih.gov
… In the brain, estradiol synthesis is increased in areas related … Regulation of testicular cells by estradiol shows both an … the overall contribution of estradiol to male sexual function …
Number of citations: 382 www.ncbi.nlm.nih.gov
RJ Chetkowski, DR Meldrum… - … England Journal of …, 1986 - Mass Medical Soc
We conducted a dose–response study in 23 postmenopausal women to compare the physiologic effects of transdermal estradiol and oral conjugated equine estrogens. The doses …
Number of citations: 698 www.nejm.org
I Azcoitia, JG Yague, LM Garcia-Segura - Neuroscience, 2011 - Elsevier
Estradiol biosynthesis is catalyzed by the enzyme aromatase, the product of the CYP19A1 gene. Aromatase is expressed in the brain, where it is involved not only in the control of …
Number of citations: 261 www.sciencedirect.com
JM Hall, JF Couse, KS Korach - Journal of biological chemistry, 2001 - ASBMB
The steroid hormone 17ß-estradiol (E2) is a key regulator of growth, differentiation, and function in a wide array of target tissues, including the male and female reproductive tracts, …
Number of citations: 648 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.